2-Naphthyl formate

Description

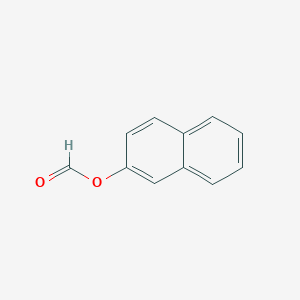

2-Naphthyl formate is an ester derived from 2-naphthol and formic acid. These compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility . The formate group (HCOO−) confers distinct reactivity compared to other esters, influencing solubility, hydrolysis rates, and metabolic pathways.

Properties

CAS No. |

1988-18-7 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

naphthalen-2-yl formate |

InChI |

InChI=1S/C11H8O2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |

InChI Key |

ZSFLPNDWUWXOGM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OC=O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC=O |

Other CAS No. |

1988-18-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- 2-Naphthyl Formate : Comprises a 2-naphthyl group bonded to a formate ester (HCOO−).

- 2-Naphthyl Benzoate : Features a benzoate ester (C₆H₅COO−) attached to the 2-naphthyl group .

- Methyl 2-Naphthyl Ether : Contains a methoxy group (CH₃O−) instead of an ester .

- 2-Naphthyl Isocyanate : Substituted with an isocyanate group (NCO−), formed via oxidative desulfuration of isothiocyanates in metabolic studies .

Physicochemical Properties

*Estimated values based on structural analogs.

Q & A

Q. How should researchers document synthetic procedures and analytical data to meet journal reproducibility criteria?

- Methodological Answer :

- Experimental Section : Include exact molar ratios, solvent grades, and instrument models (e.g., "Agilent 1260 Infinity II HPLC with ZORBAX Eclipse Plus C18 column").

- Supporting Information : Provide raw chromatograms, NMR spectra (with peak assignments), and crystallographic data. Reference IUPAC nomenclature guidelines to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.